molecular formula C7H10N2O2S B14753313 O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate CAS No. 497-98-3

O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate

Cat. No.: B14753313
CAS No.: 497-98-3
M. Wt: 186.23 g/mol
InChI Key: IMXYRSSHUQHQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate typically involves the reaction of ethyl chloroformate with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction proceeds as follows:

    Starting Materials: Ethyl chloroformate and 1-methyl-1H-imidazole-2-thiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The ethyl chloroformate is added dropwise to a solution of 1-methyl-1H-imidazole-2-thiol in an appropriate solvent (e.g., dichloromethane) at low temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl S-(1H-imidazol-2-yl) thiocarbonate: Lacks the methyl group on the imidazole ring.

    O-Methyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate: Has a methyl group instead of an ethyl group.

    O-Ethyl S-(1-methyl-1H-benzimidazol-2-yl) thiocarbonate: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness

O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

497-98-3

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl (1-methylimidazol-2-yl)sulfanylformate

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)12-6-8-4-5-9(6)2/h4-5H,3H2,1-2H3

InChI Key

IMXYRSSHUQHQBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SC1=NC=CN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.